Cas no 1499328-33-4 (Cyclohexanol, 1-(2-aminoethyl)-3-ethyl-)

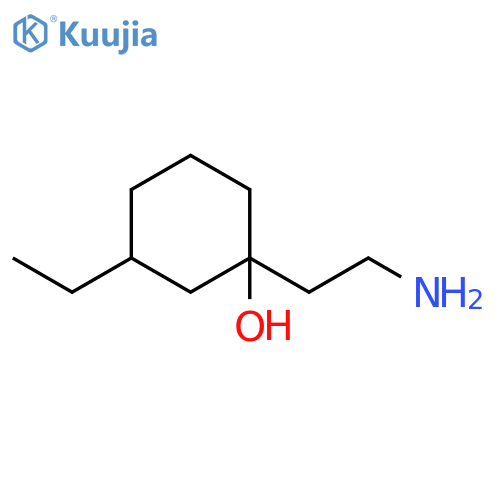

1499328-33-4 structure

商品名:Cyclohexanol, 1-(2-aminoethyl)-3-ethyl-

CAS番号:1499328-33-4

MF:C10H21NO

メガワット:171.279843091965

CID:5273491

Cyclohexanol, 1-(2-aminoethyl)-3-ethyl- 化学的及び物理的性質

名前と識別子

-

- Cyclohexanol, 1-(2-aminoethyl)-3-ethyl-

-

- インチ: 1S/C10H21NO/c1-2-9-4-3-5-10(12,8-9)6-7-11/h9,12H,2-8,11H2,1H3

- InChIKey: ZABWLSHTBDCACK-UHFFFAOYSA-N

- ほほえんだ: C1(CCN)(O)CCCC(CC)C1

Cyclohexanol, 1-(2-aminoethyl)-3-ethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01070499-1g |

1-(2-Aminoethyl)-3-ethylcyclohexan-1-ol |

1499328-33-4 | 95% | 1g |

¥4494.0 | 2023-04-10 | |

| Enamine | EN300-682992-1.0g |

1-(2-aminoethyl)-3-ethylcyclohexan-1-ol |

1499328-33-4 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-682992-0.05g |

1-(2-aminoethyl)-3-ethylcyclohexan-1-ol |

1499328-33-4 | 0.05g |

$768.0 | 2023-03-10 | ||

| Enamine | EN300-682992-10.0g |

1-(2-aminoethyl)-3-ethylcyclohexan-1-ol |

1499328-33-4 | 10.0g |

$3929.0 | 2023-03-10 | ||

| Enamine | EN300-682992-0.5g |

1-(2-aminoethyl)-3-ethylcyclohexan-1-ol |

1499328-33-4 | 0.5g |

$877.0 | 2023-03-10 | ||

| Enamine | EN300-682992-5.0g |

1-(2-aminoethyl)-3-ethylcyclohexan-1-ol |

1499328-33-4 | 5.0g |

$2650.0 | 2023-03-10 | ||

| Enamine | EN300-682992-2.5g |

1-(2-aminoethyl)-3-ethylcyclohexan-1-ol |

1499328-33-4 | 2.5g |

$1791.0 | 2023-03-10 | ||

| Enamine | EN300-682992-0.25g |

1-(2-aminoethyl)-3-ethylcyclohexan-1-ol |

1499328-33-4 | 0.25g |

$840.0 | 2023-03-10 | ||

| Enamine | EN300-682992-0.1g |

1-(2-aminoethyl)-3-ethylcyclohexan-1-ol |

1499328-33-4 | 0.1g |

$804.0 | 2023-03-10 |

Cyclohexanol, 1-(2-aminoethyl)-3-ethyl- 関連文献

-

C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

1499328-33-4 (Cyclohexanol, 1-(2-aminoethyl)-3-ethyl-) 関連製品

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量